2-(4-Bromo-3-chlorophenoxy)-N,N-dimethyl-acetamide
Overview
Description
2-(4-Bromo-3-chlorophenoxy)-N,N-dimethyl-acetamide is a useful research compound. Its molecular formula is C10H11BrClNO2 and its molecular weight is 292.55 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Pesticides
Studies have characterized new derivatives of phenoxyacetamide, which include structures related to "2-(4-Bromo-3-chlorophenoxy)-N,N-dimethyl-acetamide". These derivatives have been investigated for their potential use as pesticides. X-ray powder diffraction was used to characterize these compounds, indicating their potential application in developing new pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2009); (Olszewska, Tarasiuk, & Pikus, 2011).
Molecular Docking and Cytotoxicity Studies
Research into N-substituted derivatives revealed their potential antibacterial properties and moderate enzyme inhibition capabilities, suggesting applications in medicinal chemistry for drug development. These compounds underwent molecular docking and cytotoxicity studies to evaluate their effectiveness against bacterial strains and their interaction with proteins such as α-chymotrypsin (Siddiqui et al., 2014).
Biological Screening for Neurological Applications
Further synthesis and characterization of derivatives aimed at exploring their biological activities, particularly for neurological applications, have been conducted. These studies include the evaluation of anticonvulsant and antidepressant activities, providing a foundation for the development of new therapeutic agents (Xie, Tang, Pan, & Guan, 2013).
Learning and Memory Ability
The effects of specific derivatives on learning and memory abilities in animal models have been examined, suggesting potential cognitive benefits. Such studies investigate the mechanisms of action, including the inhibition of acetylcholinesterase in the brain, which could have implications for treating neurodegenerative diseases (Yu Wen-guo, 2011).
Properties
IUPAC Name |
2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-13(2)10(14)6-15-7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIMQCGLZYRHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.